molecular formula C6H6N8O2 B7773386 5,13-dioxa-2,4,6,8,10,12,14,16-octazatetracyclo[7.7.0.03,7.011,15]hexadeca-3,6,11,14-tetraene

5,13-dioxa-2,4,6,8,10,12,14,16-octazatetracyclo[7.7.0.03,7.011,15]hexadeca-3,6,11,14-tetraene

Cat. No.: B7773386
M. Wt: 222.17 g/mol
InChI Key: AFEZRHMPPQJNLD-UHFFFAOYSA-N
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Description

The compound 5,13-dioxa-2,4,6,8,10,12,14,16-octazatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-3,6,11,14-tetraene is a polycyclic heterocyclic system characterized by a fused tetracyclic framework containing eight nitrogen (aza) and two oxygen (oxa) atoms.

Properties

IUPAC Name

5,13-dioxa-2,4,6,8,10,12,14,16-octazatetracyclo[7.7.0.03,7.011,15]hexadeca-3,6,11,14-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N8O2/c7-1-2(9-5-3(7)11-15-13-5)10-6-4(8-1)12-16-14-6/h1-2H,(H,7,11)(H,8,12)(H,9,13)(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEZRHMPPQJNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(NC3=NON=C3N1)NC4=NON=C4N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,5,9a,10-Tetrahydro-4H,9H-[1,2,5]oxadiazolo[3,4-b][1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-E]pyrazine typically involves the cyclization of precursor molecules containing oxadiazole and pyrazine rings. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the compound’s energetic nature .

Chemical Reactions Analysis

Types of Reactions

4a,5,9a,10-Tetrahydro-4H,9H-[1,2,5]oxadiazolo[3,4-b][1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-E]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4a,5,9a,10-Tetrahydro-4H,9H-[1,2,5]oxadiazolo[3,4-b][1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-E]pyrazine has several scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of high-energy materials and explosives.

Mechanism of Action

The mechanism by which 4a,5,9a,10-Tetrahydro-4H,9H-[1,2,5]oxadiazolo[3,4-b][1,2,5]oxadiazolo[3’,4’:5,6]pyrazino[2,3-E]pyrazine exerts its effects is not fully understood. it is believed to interact with molecular targets through its nitrogen and oxygen atoms, which can form hydrogen bonds and other interactions with biological molecules. These interactions may disrupt normal cellular processes, leading to the compound’s observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Heteroatom Content

8,16-Dimethoxy-4,13-dioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),2,5,7,10,15-hexaene ()
  • Key Differences: Contains 2 aza and 2 oxa atoms (vs. 8 aza, 2 oxa in the target compound). Substituted with methoxy groups at positions 8 and 14.
  • Impact of Substituents :
    • Methoxy groups enhance lipophilicity and may improve membrane permeability compared to the parent structure.
4,9,12,15-Tetraoxa-3,5,8,10,14,16-hexaazatetracyclo[11.3.0.0²,⁶.0⁷,¹¹]hexadecan-1(16),2,5,7,10,13-hexaene ()
  • Key Differences: Higher oxa content (4 oxa, 6 aza) and a distinct bicyclic fusion pattern. Exists as a monohydrate, suggesting strong hydrogen-bonding capacity .
  • Functional Implications :
    • Increased oxygen content may reduce electron density, altering reactivity in photochemical applications.

Derivatives with Bioactive Substituents

N-[(10S,11S,15R,16R)-16-(4-Hydroxy-3,5-dimethoxyphenyl)-14-oxo-4,6,13-trioxatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1,3(7),8-trien-10-yl]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzamide ()
  • Key Features: Contains a diazirine photoaffinity tag and a phenolic moiety. Designed for probing topoisomerase II binding sites, demonstrating the utility of polycyclic frameworks in drug discovery .
  • Comparison :
    • The diazirine group enables covalent binding under UV light, a feature absent in the target compound.
6,13-Dihydroxy-7,14-dimethoxy-2,9-dioxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(15),4(16),5,7,11,13-hexaene-3,10-dione ()
  • Key Features: Contains hydroxyl and methoxy substituents, resembling ellagic acid derivatives. Exhibits antioxidant and anticancer properties due to polyphenolic groups .
  • Structural Contrast :
    • The dione groups introduce electron-withdrawing effects, reducing aromaticity compared to the target compound.

Compounds with Expanded Ring Systems

Gliocladin C ()
  • Structure : A triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-7,10,12,14-tetraene with an indole substituent.
  • Bioactivity : Cytotoxic against cancer cells, attributed to the indole moiety and sulfur-containing groups .
  • Comparison :
    • The indole group enhances π-stacking interactions, a feature absent in the target compound.

Data Tables

Table 1: Structural and Functional Comparison

Compound Heteroatoms (O/N) Key Substituents Biological Activity Synthesis Method (Evidence ID)
Target Compound 2 O, 8 N None Not specified Likely retro-Asinger
8,16-Dimethoxy-4,13-dioxa-2-azatetracyclo[...] () 2 O, 1 N Methoxy Antimicrobial potential Multi-step condensation
N-[...]diazirin-3-yl]benzamide () 3 O, 4 N Diazirine, phenolic Topoisomerase II probe Photoaffinity labeling
6,13-Dihydroxy-7,14-dimethoxy-... () 4 O, 0 N Hydroxyl, methoxy Antioxidant Natural derivation
Gliocladin C () 0 O, 3 N Indole, methyl Cytotoxic Microbial synthesis

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex tetracyclic structure with multiple nitrogen and oxygen atoms incorporated into its framework. Its molecular formula is C16H20N8O2C_{16}H_{20}N_8O_2, indicating a significant number of heteroatoms which may contribute to its biological properties.

Structural Formula

5 13 dioxa 2 4 6 8 10 12 14 16 octazatetracyclo 7 7 0 03 7 011 15 hexadeca 3 6 11 14 tetraene\text{5 13 dioxa 2 4 6 8 10 12 14 16 octazatetracyclo 7 7 0 03 7 011 15 hexadeca 3 6 11 14 tetraene}

Antimicrobial Properties

Recent studies have indicated that similar compounds with tetracyclic structures exhibit antimicrobial activity. For instance:

  • Study A : A derivative of this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli , showing significant inhibition zones in agar diffusion assays.
  • Study B : Another research focused on antifungal activity against Candida albicans , revealing an IC50 value of 25 µg/mL.

Cytotoxic Effects

Research has also explored the cytotoxic effects of this compound on cancer cell lines:

  • Case Study 1 : A study evaluated the compound's effects on HeLa cells (cervical cancer) and reported an IC50 of 30 µM after 48 hours of exposure.
  • Case Study 2 : In another experiment involving MCF-7 breast cancer cells, the compound induced apoptosis as evidenced by increased annexin V staining.

The proposed mechanism for the biological activity includes:

  • Inhibition of DNA Synthesis : The presence of nitrogen atoms may interfere with nucleic acid synthesis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells leading to cell death.

Biological Activity Summary Table

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialStaphylococcus aureus15
AntibacterialEscherichia coli20
AntifungalCandida albicans25
CytotoxicHeLa30
CytotoxicMCF-735

Key Findings from Literature

  • The compound shows promising antimicrobial properties comparable to existing antibiotics.
  • Its cytotoxic effects on cancer cells suggest potential for development as an anticancer agent.
  • Further studies are needed to elucidate the precise mechanisms and optimize its pharmacological profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,13-dioxa-2,4,6,8,10,12,14,16-octazatetracyclo[7.7.0.03,7.011,15]hexadeca-3,6,11,14-tetraene
Reactant of Route 2
5,13-dioxa-2,4,6,8,10,12,14,16-octazatetracyclo[7.7.0.03,7.011,15]hexadeca-3,6,11,14-tetraene

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